Bis(4-diethylaminophenyl)methanol

Description

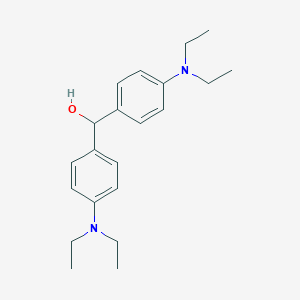

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis[4-(diethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIQBUVXZZYFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158454 | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-91-8 | |

| Record name | 4-(Diethylamino)-α-[4-(diethylamino)phenyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(diethylamino)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-diethylaminophenyl)methanol (CAS 134-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-diethylaminophenyl)methanol, with CAS number 134-91-8, is a diarylmethanol compound. While it is structurally related to compounds used as precursors in the synthesis of triarylmethane dyes, its own biological activities and pharmacological profile are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, and available spectral data for the closely related analogue, 4,4'-bis(dimethylamino)benzhydrol, to serve as a reference. The potential for biological activity, based on the broader class of diarylmethanols, is also discussed to inform future research directions.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 134-91-8 | [1][2] |

| Molecular Formula | C₂₁H₃₀N₂O | [1][2] |

| Molecular Weight | 326.48 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 4,4'-Bis(diethylamino)benzhydrol | [3] |

| Appearance | White to almost white powder to crystal | [3] |

| Melting Point | 82 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. Soluble in alcohols. | [4] |

| Storage Temperature | 0-10°C | [3] |

Synthesis

A plausible and efficient method for the synthesis of this compound is through the reduction of the corresponding ketone, 4,4'-bis(diethylamino)benzophenone. This method is analogous to the well-documented synthesis of similar benzhydrols.[5][6][7]

Experimental Protocol: Reduction of 4,4'-Bis(diethylamino)benzophenone

Materials:

-

4,4'-Bis(diethylamino)benzophenone

-

Zinc Dust

-

Potassium Hydroxide (or Sodium Hydroxide)

-

Ethanol (or other lower alcohol)

-

Hydrochloric Acid (for workup)

-

Water

-

An appropriate organic solvent for recrystallization (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of potassium hydroxide is prepared in ethanol.

-

Addition of Reactants: To this solution, 4,4'-bis(diethylamino)benzophenone and zinc dust are added.

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled and filtered to remove the excess zinc dust and zinc salts. The filtrate is then poured into a beaker containing ice-cold water.

-

Precipitation: The aqueous mixture is acidified with hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Data

¹H NMR Spectrum (Reference: 4,4'-bis(dimethylamino)benzhydrol)

The proton NMR spectrum of 4,4'-bis(dimethylamino)benzhydrol shows characteristic signals for the aromatic protons, the methine proton, and the methyl protons of the dimethylamino groups.[8]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | Doublet | 4H | Aromatic protons ortho to the carbinol |

| ~6.7 | Doublet | 4H | Aromatic protons ortho to the N(CH₃)₂ |

| ~5.3 | Singlet | 1H | Methine proton (-CH(OH)-) |

| ~2.9 | Singlet | 12H | Methyl protons (-N(CH₃)₂) |

IR Spectrum (Reference: 4,4'-bis(dimethylamino)benzhydrol)

The infrared spectrum of 4,4'-bis(dimethylamino)benzhydrol would be expected to show the following characteristic absorption bands.[1][9]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-3500 (broad) | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic) |

| 2800-3000 | C-H stretch (aliphatic) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| 1000-1200 | C-O stretch (secondary alcohol) |

| ~1350 | C-N stretch (aromatic amine) |

Biological Activity and Potential Applications

As of the date of this document, there is no specific information in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or any signaling pathway involvement of this compound.

However, the broader class of diarylmethanol compounds has been explored for various medicinal properties.[13] Some diarylmethane derivatives have shown potential as antimicrobial, cardiovascular, and nervous system disorder agents.[13] It is plausible that this compound could be investigated for similar activities.

Potential Research Directions

Given the lack of biological data, future research could focus on screening this compound for a range of biological activities. A potential starting point could be to investigate its cytotoxic effects against various cancer cell lines, as many small organic molecules exhibit anticancer properties.

Caption: Potential research workflow for investigating the biological activity of this compound.

Safety Information

Safety data for this compound indicates that it may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Conclusion

This compound is a readily synthesizable diarylmethanol compound. While its physical and chemical properties are partially characterized, a significant gap exists in the understanding of its biological activity. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and scientists interested in exploring the potential applications of this compound, particularly in the field of drug discovery and development. Further investigation is warranted to elucidate its pharmacological profile and potential therapeutic value.

References

- 1. 4,4'-Bis(dimethylamino)benzhydrol(119-58-4) IR2 spectrum [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 7. studylib.net [studylib.net]

- 8. 4,4'-Bis(dimethylamino)benzhydrol(119-58-4) 1H NMR spectrum [chemicalbook.com]

- 9. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]

- 10. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]

- 11. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]

- 12. 4,4'-Bis(dimethylamino)benzhydrol [webbook.nist.gov]

- 13. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of Bis(4-diethylaminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(4-diethylaminophenyl)methanol. It includes detailed data, experimental protocols, and visualizations of relevant chemical processes to support its application in research and development.

Chemical Identity and Structure

This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a diarylmethanol compound. It serves primarily as a chemical intermediate, particularly in the synthesis of triarylmethane dyes.[1][2]

| Identifier | Value |

| CAS Number | 134-91-8[2][3][4][5][6][7][8] |

| Molecular Formula | C₂₁H₃₀N₂O[3] |

| Molecular Weight | 326.48 g/mol [3] |

| IUPAC Name | bis[4-(diethylamino)phenyl]methanol[6] |

| Synonyms | 4,4'-Bis(diethylamino)benzhydrol, Ethylhydrol[1][2] |

| SMILES | OC(C1=CC=C(C=C1)N(CC)CC)C2=CC=C(C=C2)N(CC)CC[3] |

| InChI Key | WCIQBUVXZZYFJP-UHFFFAOYSA-N[4][6] |

Physical and Chemical Properties

The compound is a solid at room temperature and exhibits sensitivity to light, air, and heat, necessitating careful storage and handling.[5][8][9]

Table 2.1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystals | [2][5][8] |

| Melting Point | 78.0 - 83.0 °C (Range), 82 °C (Reference) | [5][8] |

| Storage Temperature | 0 - 10 °C (Refrigerated) | [1][2][5][8] |

| Topological Polar Surface Area (TPSA) | 26.71 Ų | [3] |

| logP | 4.4607 | [3] |

Table 2.2: Chemical and Spectroscopic Data

| Property | Data |

| Purity (Typical) | >98.0% (qNMR), >95.0% (HPLC)[5][8] |

| Sensitivities | Light, Air, and Heat Sensitive[5][8] |

| Handling | Store under inert gas[5][8] |

| Mass Spectrum (MS) | Molecular Ion (M⁺): m/z 326. Key fragments observed at m/z 310, 309, 295, 267, 251, 176, 148.[10] |

| ¹H NMR (Predicted) | ~7.0-7.3 ppm: Aromatic protons (AA'BB' system). ~5.6 ppm: Methine proton (-CH(OH)-). ~3.3 ppm: Methylene protons (-N-CH₂-CH₃, quartet). ~2.0-2.5 ppm: Hydroxyl proton (-OH, broad singlet, concentration dependent). ~1.1 ppm: Methyl protons (-N-CH₂-CH₃, triplet). |

| ¹³C NMR (Predicted) | ~147 ppm: Aromatic C-N. ~134 ppm: Aromatic C-ipso (attached to CHOH). ~128 ppm: Aromatic C-H. ~111 ppm: Aromatic C-H. ~79 ppm: Methine Carbon (-CH(OH)-). ~44 ppm: Methylene Carbon (-N-CH₂-). ~13 ppm: Methyl Carbon (-CH₃). |

| FT-IR (Predicted) | ~3600-3400 cm⁻¹: O-H stretch (alcohol). ~3050-3020 cm⁻¹: C-H stretch (aromatic). ~2970-2850 cm⁻¹: C-H stretch (aliphatic). ~1610, 1510 cm⁻¹: C=C stretch (aromatic ring). ~1350 cm⁻¹: C-N stretch (aromatic amine). ~1200-1000 cm⁻¹: C-O stretch (secondary alcohol). |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of this compound.

Synthesis Protocol (Proposed via Grignard Reaction)

This protocol is based on the well-established Grignard synthesis of analogous diaryl and triarylmethanols.[1][11][12] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of the Grignard reagent.

Materials:

-

4-bromo-N,N-diethylaniline

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl formate

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Dissolve 4-bromo-N,N-diethylaniline in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining 4-bromo-N,N-diethylaniline solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (4-(diethylamino)phenylmagnesium bromide).

-

-

Reaction with Ester:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve one-half equivalent of ethyl formate in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ethyl formate solution dropwise to the stirred, cooled Grignard reagent. An initial reaction will form an intermediate ketone, which then reacts with a second equivalent of the Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two times with diethyl ether.

-

Combine all organic layers and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Analytical Protocol (High-Performance Liquid Chromatography)

This reverse-phase HPLC method is suitable for assessing the purity of the final product. The conditions are adapted from a method used for a structurally related compound.[13]

Instrumentation:

-

HPLC System: With UV-Vis detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control)

-

Gradient: Isocratic or gradient elution (e.g., starting from 60% acetonitrile and increasing to 95% over 15 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~254 nm or ~270 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.

Mandatory Visualizations

As this compound is a synthetic chemical intermediate, its direct involvement in biological signaling pathways is not applicable. The following diagrams illustrate the logical workflows for its synthesis and its primary application in dye manufacturing.

Caption: Proposed Grignard synthesis workflow for this compound.

Caption: Logical pathway showing the use of the title compound in triarylmethane dye synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 134-91-8 [sigmaaldrich.com]

- 5. This compound | 134-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 134-91-8 [sigmaaldrich.cn]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | 134-91-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. Methanol(67-56-1) 1H NMR [m.chemicalbook.com]

- 10. This compound(134-91-8) MS spectrum [chemicalbook.com]

- 11. cerritos.edu [cerritos.edu]

- 12. tsijournals.com [tsijournals.com]

- 13. alpha,alpha-Bis(4-(diethylamino)phenyl)-4-((4-ethoxyphenyl)amino)naphthalene-1-methanol | SIELC Technologies [sielc.com]

In-depth Technical Guide to the Structure Elucidation of Bis(4-diethylaminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies used in the structural elucidation of Bis(4-diethylaminophenyl)methanol. The information presented is intended to assist researchers in confirming the identity and purity of this compound through a combination of spectroscopic and analytical techniques.

Compound Overview

This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a chemical intermediate often used in the synthesis of dyes and other complex organic molecules. Its chemical formula is C₂₁H₃₀N₂O, with a molecular weight of 326.48 g/mol . Accurate structural confirmation is critical for its application in further chemical synthesis and research.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on the synergistic interpretation of data from various analytical techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and structural features.

Table 1: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 326 | 46.2 | [M]⁺ (Molecular Ion) |

| 311 | 56.6 | [M - CH₃]⁺ |

| 310 | 68.8 | [M - H₂O]⁺ |

| 309 | 80.2 | [M - OH]⁺ |

| 295 | 100.0 | [M - CH₂CH₃]⁺ |

| 267 | 13.4 | [M - N(CH₂CH₃)₂]⁺ |

| 251 | 16.7 | [C₁₇H₁₉N₂]⁺ |

| 176 | 12.9 | [C₁₂H₁₈N]⁺ |

| 148 | 18.9 | [C₁₀H₁₄N]⁺ |

Interpretation: The mass spectrum displays a prominent molecular ion peak [M]⁺ at m/z 326, which corresponds to the molecular weight of this compound. The base peak at m/z 295 suggests a stable fragment resulting from the loss of an ethyl group. Other significant fragments can be attributed to the loss of a methyl group, a hydroxyl group, and a diethylamino group, all of which are consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | d | 4H | Ar-H (ortho to CHOH) |

| ~6.6 | d | 4H | Ar-H (meta to CHOH) |

| ~5.7 | s | 1H | CH-OH |

| ~3.3 | q | 8H | N-CH₂-CH₃ |

| ~2.5 | s | 1H | CH-OH |

| ~1.1 | t | 12H | N-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | Ar-C (para to CHOH, attached to N) |

| ~134 | Ar-C (ipso to CHOH) |

| ~128 | Ar-C (ortho to CHOH) |

| ~111 | Ar-C (meta to CHOH) |

| ~75 | CH-OH |

| ~44 | N-CH₂-CH₃ |

| ~13 | N-CH₂-CH₃ |

Interpretation: The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, and the ethyl groups of the diethylamino substituents. The aromatic region would likely display two doublets corresponding to the AA'BB' spin system of the para-substituted phenyl rings. The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, with the carbon bearing the hydroxyl group appearing in the typical range for a secondary alcohol, and the aromatic carbons showing shifts influenced by the electron-donating diethylamino groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2975-2850 | Strong | C-H stretch (aliphatic) |

| 1610-1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1520-1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300-1000 | Strong | C-O stretch (secondary alcohol) |

| 1250-1180 | Strong | C-N stretch (aromatic amine) |

Interpretation: The IR spectrum is expected to be characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Strong C-H stretching bands for the aliphatic ethyl groups and medium-intensity bands for the aromatic C-H stretches would also be present. The presence of the aromatic rings would be confirmed by C=C stretching absorptions in the 1610-1480 cm⁻¹ region. A strong C-O stretching band for the secondary alcohol and a C-N stretching band for the aromatic amine would also be key diagnostic peaks.

Experimental Protocols

The following are generalized experimental protocols for the techniques used in the structure elucidation of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: Acquire the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence for ¹H NMR should be used.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition:

-

Instrument: Mass spectrometer (e.g., Quadrupole, Time-of-Flight).

-

Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of analytical techniques.

Conclusion

The structural elucidation of this compound is achieved through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. Each technique provides unique and complementary information that, when interpreted together, allows for the unambiguous confirmation of the molecule's identity and structure. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its correct identification for use in further scientific endeavors.

References

Spectroscopic Profile of Bis(4-diethylaminophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Bis(4-diethylaminophenyl)methanol (CAS No. 134-91-8), a molecule of interest in various chemical and pharmaceutical research fields. This document presents available mass spectrometry (MS), and infrared (IR) data, alongside nuclear magnetic resonance (NMR) data for the closely related analogue, 4,4'-Bis(dimethylamino)benzhydrol, to serve as a valuable reference for its characterization. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its dimethyl analogue.

Mass Spectrometry (MS) Data for this compound

Table 1: Mass Spectrometry Data. Electron Ionization (EI) was used to acquire the mass spectrum. The data reveals a molecular ion peak and a series of fragment ions, which are crucial for structural elucidation.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 326 (M+) | 46.2[1] |

| 311 | 56.6 |

| 310 | 68.8 |

| 309 | 80.2 |

| 295 | 100.0 |

| 267 | 13.4 |

| 251 | 16.7 |

| 176 | 12.9 |

| 150 | 15.2 |

| 148 | 18.9 |

| 140 | 16.5 |

| 134 | 9.1 |

| 118 | 10.2 |

Spectroscopic Data for 4,4'-Bis(dimethylamino)benzhydrol (Analogue)

Due to the limited availability of specific NMR and IR data for this compound in publicly accessible databases, the data for the structurally similar compound 4,4'-Bis(dimethylamino)benzhydrol (CAS No. 119-58-4) is presented as a reliable reference.

Table 2: ¹H NMR Data for 4,4'-Bis(dimethylamino)benzhydrol. The spectrum was likely acquired in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.22 | d | 4H | Aromatic (CH ortho to CHOH)[2] |

| ~6.67 | d | 4H | Aromatic (CH meta to CHOH)[2] |

| ~5.26 | s | 1H | Methine (CHOH)[2] |

| ~2.89 | s | 12H | Methyl (N(CH₃)₂)[2] |

Table 3: ¹³C NMR Data for 4,4'-Bis(dimethylamino)benzhydrol.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Aromatic (C-N) |

| ~135 | Aromatic (C-CHOH) |

| ~128 | Aromatic (CH ortho to CHOH) |

| ~112 | Aromatic (CH meta to CHOH) |

| ~75 | Methine (CHOH) |

| ~40 | Methyl (N(CH₃)₂) |

Table 4: FT-IR Data for 4,4'-Bis(dimethylamino)benzhydrol.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3600 | O-H stretch (alcohol) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~1600 | C=C stretch (aromatic ring) |

| ~1520 | C=C stretch (aromatic ring) |

| ~1350 | C-N stretch |

| ~1050 | C-O stretch (alcohol) |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For ¹³C NMR, a frequency of 75 or 100 MHz is common. Tetramethylsilane (TMS) is usually used as an internal standard (0 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: A drop of this solution is applied to the surface of a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then vaporized by heating.

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV in Electron Ionization - EI). This causes the molecules to ionize and fragment.[1]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

A Technical Guide to the Purity and Analysis of 4,4'-Bis(diethylamino)benzhydrol

This technical guide provides a comprehensive overview of the methods for assessing the purity and analyzing 4,4'-Bis(diethylamino)benzhydrol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies, data presentation, and workflow visualizations.

Compound Identification

4,4'-Bis(diethylamino)benzhydrol is an organic compound with the following identifiers:

| Property | Value |

| IUPAC Name | Bis[4-(diethylamino)phenyl]methanol |

| Synonyms | Ethylhydrol, B-DAM |

| CAS Number | 134-91-8 |

| Molecular Formula | C₂₁H₃₀N₂O |

| Molecular Weight | 326.48 g/mol |

| Melting Point | 82°C |

Purity Analysis Methods

The purity of 4,4'-Bis(diethylamino)benzhydrol can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common and effective methods.

Data Summary

The following table summarizes typical purity data obtained from various analytical methods.

| Analytical Method | Purity Specification | Notes |

| qNMR | >98.0% | Provides a direct measurement of purity against a certified internal standard. Considered a primary ratio method of measurement. |

| HPLC-UV | >95.0% | Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. |

| GC-MS | >97.0% | Offers high sensitivity and specificity for volatile impurities. Purity is often determined by area percent normalization, with mass spectrometry for peak identification. |

Experimental Protocols

Synthesis and Purification

4,4'-Bis(diethylamino)benzhydrol can be synthesized by the reduction of its corresponding ketone, 4,4'-Bis(diethylamino)benzophenone. A general procedure is as follows:

Reaction:

Caption: Synthesis of 4,4'-Bis(diethylamino)benzhydrol.

Protocol:

-

Dissolve 4,4'-Bis(diethylamino)benzophenone in a suitable alcohol solvent, such as ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of 4,4'-Bis(diethylamino)benzhydrol.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water is typically used. For improved peak shape and resolution, an acid modifier is recommended.

-

Isocratic Method: Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Gradient Method: A gradient of increasing acetonitrile concentration may be necessary to resolve all impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp to 300 °C at a rate of 15 °C/min.

-

Hold at 300 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an accurate determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4,4'-Bis(diethylamino)benzhydrol into an NMR tube.

-

Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a signal that does not overlap with the analyte signals.

-

Add a precise volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d or DMSO-d₆) to the NMR tube and ensure complete dissolution.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

-

-

Data Processing and Calculation:

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Workflow and Data Analysis Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the purity analysis of 4,4'-Bis(diethylamino)benzhydrol.

Caption: General workflow for purity analysis.

Logical Relationship for Method Selection

The choice of analytical method often depends on the specific requirements of the analysis.

Caption: Decision tree for analytical method selection.

In-Depth Technical Guide to the Safety and Handling of Bis(4-diethylaminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Bis(4-diethylaminophenyl)methanol (CAS No. 134-91-8). The information is intended to support researchers, scientists, and professionals in drug development in ensuring safe laboratory practices. It is important to note that while this guide consolidates available safety information, a complete Safety Data Sheet (SDS) with comprehensive quantitative toxicological data was not publicly available at the time of writing. Therefore, this compound should be handled with the care required for a substance with potential hazards that are not fully characterized.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 134-91-8 | [1] |

| Molecular Formula | C21H30N2O | [1] |

| Molecular Weight | 326.48 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 78.0 to 83.0 °C | |

| Purity | >98.0% | [1] |

| Synonyms | 4,4'-Bis(diethylamino)benzhydrol | [1] |

Hazard Identification and GHS Classification

Based on available information, this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

Personal Protective Equipment (PPE)

Due to the identified skin and eye irritation hazards, appropriate personal protective equipment must be worn when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator may be necessary. |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place. Recommended storage temperatures range from 0-10°C.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

The following first aid procedures should be followed in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these general procedures.

Small Spills:

-

Wear appropriate personal protective equipment (globoes, safety goggles, lab coat).

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water.

-

Collect all cleaning materials for proper disposal.

Large Spills:

-

Evacuate the area.

-

Ensure the area is well-ventilated.

-

Prevent the spread of dust.

-

Follow the procedures for a small spill, using appropriate respiratory protection if necessary.

-

Contact your institution's environmental health and safety department for guidance.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Solid Waste: Collect in a sealed, labeled container.

-

Contaminated Materials: Gloves, paper towels, and other contaminated materials should be placed in a sealed bag or container.

-

Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocols

Protocol for Handling and Weighing:

-

Preparation: Don all required personal protective equipment (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is operational.

-

Weighing: Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize dust exposure. Use a tared weigh boat or paper.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula.

-

Cleanup: Clean any residual powder from the balance and surrounding area with a damp paper towel, which should then be disposed of as hazardous waste.

-

Post-Handling: Wash hands thoroughly with soap and water.

Protocol for a Minor Spill Cleanup:

-

Assessment: Ensure the spill is small and manageable without immediate respiratory hazard.

-

PPE: Don appropriate PPE, including gloves and safety goggles.

-

Containment: If it is a powder, gently cover it with a damp paper towel to prevent dust from becoming airborne.

-

Collection: Carefully wipe or sweep the material into a designated hazardous waste container.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Disposal: All cleanup materials must be disposed of as hazardous waste.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: Emergency Response Workflow for Exposure Incidents.

References

The Diverse Potential of Bis(4-diethylaminophenyl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-diethylaminophenyl)methanol, a symmetrical diarylmethane derivative, serves as a versatile scaffold for the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. Its core structure, featuring two electron-rich diethylaminophenyl moieties linked by a methanol bridge, provides a unique platform for the development of novel therapeutic agents and functional materials. This technical guide explores the synthesis of potential derivatives of this compound, focusing on triarylmethane compounds, and delves into their promising biological activities, including antimicrobial and anticancer properties. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this exciting area.

Synthesis of Triarylmethane Derivatives

The hydroxyl group of this compound is a key functional handle for the synthesis of various derivatives, particularly triarylmethane compounds. These derivatives can be readily prepared through acid-catalyzed electrophilic substitution reactions with various aromatic compounds.

General Experimental Protocol for the Synthesis of Triarylmethane Derivatives

A general and efficient method for the synthesis of triarylmethane derivatives involves the reaction of this compound with an appropriate aromatic nucleophile, such as a substituted aniline or phenol, in the presence of an acid catalyst.

Materials:

-

This compound

-

Substituted aniline or phenol (e.g., N,N-dimethylaniline, p-toluidine, 2-chloroaniline, phenol, p-cresol)

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen substituted aniline or phenol (1.1 equivalents) in a minimal amount of ethanol.

-

To this solution, add a catalytic amount of glacial acetic acid.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period ranging from 2 to 12 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed successively with a dilute aqueous solution of sodium hydroxide and water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure triarylmethane derivative.

This versatile protocol allows for the synthesis of a library of triarylmethane compounds with diverse substitution patterns on the third aryl ring, enabling the exploration of structure-activity relationships.

Potential Biological Activities of Derivatives

Derivatives of this compound, particularly the triarylmethane class of compounds, have shown promise as potent biological agents. Their biological activities are often attributed to their ability to interact with biological macromolecules such as DNA and proteins.

Antimicrobial Activity

Triarylmethane dyes, which can be synthesized from this compound, have a long history of use as antimicrobial agents. Their cationic nature allows them to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a nutrient broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive control wells (microorganism in broth without the test compound) and negative control wells (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following table summarizes the potential antimicrobial activity of hypothetical triarylmethane derivatives of this compound against common pathogens.

| Derivative (Substituent on 3rd Aryl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 4-(Dimethylamino)phenyl | 2 - 8 | 8 - 32 | 4 - 16 |

| 4-Methylphenyl | 4 - 16 | 16 - 64 | 8 - 32 |

| 2-Chlorophenyl | 1 - 4 | 4 - 16 | 2 - 8 |

| 4-Hydroxyphenyl | 8 - 32 | 32 - 128 | 16 - 64 |

Anticancer Activity

The planar aromatic structure of triarylmethane derivatives allows them to intercalate into DNA, potentially inhibiting DNA replication and transcription and leading to cytotoxicity in cancer cells. Furthermore, these compounds can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the viability of untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The following table presents the potential cytotoxic activity of hypothetical triarylmethane derivatives against representative cancer cell lines.

| Derivative (Substituent on 3rd Aryl Ring) | IC50 (µM) vs. MCF-7 Cells | IC50 (µM) vs. A549 Cells |

| 4-(Dimethylamino)phenyl | 5 - 15 | 10 - 25 |

| 4-Methylphenyl | 10 - 30 | 20 - 50 |

| 2-Chlorophenyl | 1 - 10 | 5 - 20 |

| 4-Hydroxyphenyl | 15 - 40 | 30 - 70 |

Signaling Pathways and Logical Relationships

The biological activities of these derivatives can be visualized through signaling pathways and logical workflows.

Caption: Synthetic workflow for triarylmethane derivatives.

Caption: Proposed antimicrobial mechanism of action.

Methodological & Application

Application of Bis(4-diethylaminophenyl)methanol in Dye Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-diethylaminophenyl)methanol, also known as Michler's hydrol, is a key intermediate in the synthesis of a diverse range of triarylmethane and diarylmethane dyes. These dyes are characterized by their brilliant and intense colors, finding applications in textiles, inks, biological staining, and as chromogenic substrates. This document provides detailed application notes and experimental protocols for the synthesis of various dyes utilizing this compound as a primary precursor.

Principle of Synthesis

The synthesis of triarylmethane dyes from this compound generally proceeds via a two-step mechanism:

-

Acid-Catalyzed Condensation: In the presence of an acid catalyst, this compound readily forms a resonance-stabilized carbocation. This electrophilic species then undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound (the coupling component), such as an N,N-dialkylaniline or a naphthylamine derivative. This reaction forms a colorless leuco-dye.

-

Oxidation: The leuco-dye is subsequently oxidized to the final colored dye. This oxidation can be achieved using various oxidizing agents, such as air, chloranil, or lead dioxide, and results in the formation of a highly conjugated system responsible for the dye's intense color.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative triarylmethane dyes from this compound.

Protocol 1: General Synthesis of a Symmetrical Triarylmethane Dye (e.g., Ethyl Violet Analogue)

This protocol describes the synthesis of a symmetrical triarylmethane dye by condensing this compound with an N,N-dialkylaniline.

Materials:

-

This compound

-

N,N-Diethylaniline

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide solution (10% w/v)

-

Lead Dioxide (PbO₂) or Chloranil

-

Ethanol

-

Diethyl Ether

-

Standard laboratory glassware

Procedure:

-

Condensation:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of N,N-diethylaniline in a minimal amount of ethanol.

-

Cool the mixture in an ice bath and slowly add 2.0 equivalents of concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the dropwise addition of 10% sodium hydroxide solution until the leuco-dye precipitates.

-

Filter the precipitated leuco-dye, wash thoroughly with cold water, and dry under vacuum.

-

-

Oxidation:

-

Suspend the dried leuco-dye in a suitable solvent such as dilute acetic acid or ethanol.

-

Add 1.5 equivalents of an oxidizing agent (e.g., lead dioxide or chloranil) portion-wise with vigorous stirring.

-

Continue stirring at room temperature for 2-4 hours, or until the color of the solution indicates the complete formation of the dye.

-

Filter the reaction mixture to remove the oxidant and any byproducts.

-

The crude dye can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Protocol 2: Synthesis of an Unsymmetrical Triarylmethane Dye (e.g., Victoria Blue B Analogue)

This protocol details the synthesis of an unsymmetrical triarylmethane dye by condensing this compound with a naphthylamine derivative.

Materials:

-

This compound

-

N-Ethyl-1-naphthylamine

-

Phosphorus Oxychloride (POCl₃) or another suitable condensing agent

-

Sodium Carbonate solution (10% w/v)

-

Oxidizing agent (e.g., air, manganese dioxide)

-

Toluene or another suitable solvent

-

Standard laboratory glassware

Procedure:

-

Condensation and Oxidation:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound and 1.0 equivalent of N-ethyl-1-naphthylamine in toluene.

-

Slowly add 1.2 equivalents of phosphorus oxychloride to the stirred solution. An exothermic reaction may occur, and the temperature should be controlled.

-

Heat the reaction mixture to reflux for 3-5 hours. During this time, the condensation and subsequent oxidation by air often occur, leading to the formation of the colored dye.

-

After the reaction is complete, cool the mixture and wash it with a 10% sodium carbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting crude dye can be purified by column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Data Presentation

The following table summarizes the spectroscopic properties of selected triarylmethane dyes that can be synthesized using this compound or analogous precursors.

| Dye Name | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Ethyl Violet | N,N-Diethylaniline | 596 | ~95,000 |

| Victoria Blue B | N-Phenyl-1-naphthylamine | 618-622 | Not readily available |

| A symmetrical Malachite Green analogue | N,N-Dimethylaniline | ~617 | ~105,000 |

Visualizations

Logical Workflow for Triarylmethane Dye Synthesis

Caption: General workflow for the synthesis of triarylmethane dyes.

Reaction Scheme for Symmetrical Triarylmethane Dye Synthesis

Caption: Reaction scheme for symmetrical triarylmethane dye synthesis.

Reaction Scheme for Unsymmetrical Triarylmethane Dye Synthesis

Bis(4-diethylaminophenyl)methanol as a reagent in analytical chemistry

Application Notes & Protocols: Bis(4-diethylaminophenyl)methanol

Reagent for Spectrophotometric Analysis

Disclaimer: Specific, published analytical applications for this compound are not widely available in the current scientific literature. The following application note presents a representative protocol based on the known chemistry of analogous leuco compounds, such as Michler's hydrol. The quantitative data provided is illustrative to demonstrate the compound's potential utility as a chromogenic reagent.

Introduction

This compound, also known as 4,4'-Bis(diethylamino)benzhydrol, is a leuco compound that can serve as a highly sensitive chromogenic reagent for analytical chemistry. In its reduced, methanolic form, the reagent is colorless. Upon reaction with an oxidizing agent in an acidic medium, it undergoes oxidation to form a stable, intensely colored diarylmethyl carbocation. The absorbance of the resulting solution, measured at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the analyte. This property makes it a valuable reagent for the spectrophotometric determination of various oxidizing agents.

Key Features:

-

High Sensitivity: The oxidized form possesses a high molar absorptivity, enabling the detection of analytes at low concentrations.

-

Selectivity: The reaction can be made selective for specific oxidizing agents by controlling the pH and reaction conditions.

-

Simplicity: The method is straightforward, involving a simple mixing of the reagent with the sample and measurement of absorbance.

Principle of Method

The analytical method is based on an oxidation-reduction reaction. This compound is oxidized by the analyte (e.g., an oxidizing agent), leading to the elimination of a water molecule and the formation of a conjugated system. This results in a colored carbocation with strong absorbance in the visible region of the electromagnetic spectrum.

General Reaction Scheme

The fundamental chemical transformation is the oxidation of the colorless leuco form of the reagent to its colored, planar carbocation form.

Caption: Oxidation of the leuco reagent to a colored carbocation.

Application: Determination of Free Chlorine in Water

This protocol details a representative method for determining the concentration of free chlorine (Cl₂) in water samples. Free chlorine acts as the oxidizing agent, converting the reagent into its colored form.

Quantitative Method Parameters

The following table summarizes the typical performance characteristics of this type of assay.

| Parameter | Value |

| Analyte | Free Chlorine (Cl₂) |

| Matrix | Water |

| Wavelength (λmax) | 605 nm |

| Molar Absorptivity (ε) | ~75,000 L·mol⁻¹·cm⁻¹ |

| Linear Range | 0.05 - 2.0 mg/L |

| Limit of Detection (LOD) | 0.02 mg/L |

| Reaction Time | 5 minutes |

| pH | 2.4 - 2.8 |

| Color Stability | > 30 minutes |

Experimental Protocol

3.2.1 Reagents and Materials

-

This compound Reagent Solution (0.05% w/v): Dissolve 50 mg of this compound (Purity ≥98%) in 100 mL of methanol. Store in an amber glass bottle at 2-8°C. This solution is stable for up to 4 weeks.

-

Buffer Solution (pH 2.6): Prepare a citrate-phosphate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate. Adjust the pH to 2.6 using a pH meter.

-

Standard Chlorine Solution (1000 mg/L): Use a commercially available, certified sodium hypochlorite (NaOCl) standard solution.

-

Working Chlorine Standards: Prepare fresh daily by diluting the standard chlorine solution with deionized water to concentrations of 0.05, 0.1, 0.5, 1.0, 1.5, and 2.0 mg/L.

-

Spectrophotometer: Capable of measurement at 605 nm.

-

Cuvettes: 1 cm path length.

-

Glassware: Volumetric flasks, pipettes.

3.2.2 Experimental Workflow

Caption: Workflow for the spectrophotometric determination of free chlorine.

3.2.3 Procedure

-

Blank Preparation: Pipette 5.0 mL of deionized water into a test tube.

-

Standard Preparation: Pipette 5.0 mL of each working chlorine standard into a series of separate, labeled test tubes.

-

Sample Preparation: Pipette 5.0 mL of the water sample into a labeled test tube.

-

Reaction:

-

To each tube (blank, standards, and sample), add 1.0 mL of the pH 2.6 buffer solution.

-

Add 0.5 mL of the this compound reagent solution to each tube.

-

Immediately cap and vortex each tube for 5 seconds.

-

Allow the tubes to stand at room temperature for 5 minutes for full color development.

-

-

Measurement:

-

Set the spectrophotometer to zero absorbance at 605 nm using the blank.

-

Measure the absorbance of each standard and the sample.

-

3.2.4 Data Analysis

-

Calibration Curve: Plot a graph of absorbance (y-axis) versus the concentration (mg/L) of the chlorine standards.

-

Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be ≥ 0.995.

-

Sample Concentration: Use the absorbance of the unknown sample and the regression equation to calculate its chlorine concentration.

Concentration (mg/L) = (Absorbance_sample - c) / m

Conclusion

This compound demonstrates significant potential as a chromogenic reagent for the spectrophotometric analysis of oxidizing agents. The proposed method for free chlorine offers a simple, rapid, and sensitive alternative for environmental monitoring and water quality assessment. Further research could expand its application to the determination of other analytes such as manganese, ozone, or peroxides in various matrices.

Application Notes and Protocols for Bis(4-diethylaminophenyl)methanol and its Derivatives in Latent Fingerprint Detection

Introduction

Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol or Michler's hydrol, is a chemical intermediate primarily used in the synthesis of triarylmethane dyes. While not typically used directly for the development of latent fingerprints, its derivatives, such as Ethyl Violet and other triarylmethane dyes, have established applications in forensic science as staining agents for prints developed with cyanoacrylate (super glue) fuming. This document provides detailed protocols for the use of these derivative dyes in enhancing the visualization of latent fingerprints.

Chemical Properties of this compound

While not a direct developing agent, understanding the properties of this precursor is essential for researchers working with its derivatives.

| Property | Value |

| Synonyms | 4,4'-Bis(diethylamino)benzhydrol, Michler's hydrol |

| CAS Number | 134-91-8 |

| Molecular Formula | C21H30N2O |

| Molecular Weight | 326.48 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 82-85 °C |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and acetone. |

Application: Staining of Cyanoacrylate-Fumed Latent Fingerprints with Triarylmethane Dyes

Triarylmethane dyes, synthesized from precursors like this compound, are effective for staining the polymer matrix formed by cyanoacrylate fuming on non-porous surfaces. This process enhances the contrast of the developed prints, making them easier to visualize and photograph.

Experimental Protocol: Ethyl Violet Staining

This protocol outlines the preparation and application of an Ethyl Violet staining solution for the enhancement of cyanoacrylate-developed latent fingerprints.

Materials:

-

Ethyl Violet powder

-

Ethanol

-

Carrier solvent (e.g., petroleum ether or HFE-7100)

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Wash bottles

-

Fume hood

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Solution Preparation:

-

Prepare a stock solution by dissolving 1 g of Ethyl Violet powder in 100 mL of ethanol.

-

Prepare the working solution by adding 10-20 mL of the stock solution to 1 L of the carrier solvent. Mix thoroughly.

-

-

Application:

-

Ensure the cyanoacrylate-developed fingerprint is fully cured.

-

Immerse the exhibit in the Ethyl Violet working solution for 30-60 seconds.

-

Alternatively, the solution can be carefully applied using a soft brush or by spraying in a well-ventilated fume hood.

-

-

Rinsing:

-

Remove the exhibit from the staining solution and allow the excess to drain off.

-

Gently rinse the exhibit with the carrier solvent to remove background staining.

-

-

Drying and Visualization:

-

Allow the exhibit to air dry completely in a fume hood.

-

Visualize and photograph the developed prints using appropriate lighting techniques. The prints will appear as a deep violet color.

-

Quantitative Data Summary

| Parameter | Recommended Value/Range |

| Ethyl Violet Concentration (Working Solution) | 0.1 - 0.2% (v/v) of stock in carrier |

| Staining Time | 30 - 60 seconds |

| Rinsing Time | 10 - 30 seconds |

| Drying Time | 5 - 10 minutes at ambient temperature |

| Primary Application | Non-porous surfaces post-cyanoacrylate fuming |

Visualizations

Logical Relationship of Compounds

Caption: Figure 1: Synthesis Pathway from Precursor to Dye.

Experimental Workflow for Latent Fingerprint Enhancement

Caption: Figure 2: Workflow for Fingerprint Staining.

Application Notes and Protocols for Reactions Involving 4,4'-Bis(dimethylamino)benzhydrol (Leuco Crystal Violet)

A Note on Nomenclature: The compound 4,4'-Bis(diethylamino)benzhydrol is a close analog of the well-documented and widely used compound 4,4'-Bis(dimethylamino)benzhydrol , commonly known as Leuco Crystal Violet (LCV) . Due to the extensive availability of experimental data for LCV and its prevalence in the applications described, these notes will focus on the experimental setup for reactions involving this dimethylamino analog. The principles and protocols outlined are expected to be adaptable for the diethylamino derivative with appropriate optimization.

Introduction

4,4'-Bis(dimethylamino)benzhydrol, or Leuco Crystal Violet (LCV), is a reduced, colorless form of the triphenylmethane dye, Crystal Violet.[[“]] Its utility in research and forensic applications stems from its ability to undergo a color-producing oxidation reaction. This property makes it a valuable tool for the detection of substances that can facilitate this oxidation, such as heme in blood and various reactive oxygen species (ROS). These application notes provide detailed protocols for researchers, scientists, and drug development professionals for the use of LCV in these key applications.

Application 1: Presumptive Detection of Latent Bloodstains

Principle of Detection

The most common application of LCV is in the presumptive testing for blood. This colorimetric assay is based on the peroxidase-like activity of the heme group in hemoglobin.[[“]] In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), the heme catalyzes the oxidation of the colorless LCV to the intensely colored Crystal Violet cation, which is a vibrant purple.[[“]][2] This reaction provides a rapid and sensitive method for locating and visualizing latent or cleaned bloodstains.

Quantitative Data: Comparison with Luminol

LCV is often compared with luminol for latent blood detection. The choice between the two depends on the specific requirements of the analysis.

| Feature | Leucocrystal Violet (LCV) | Luminol |

| Detection Principle | Colorimetric | Chemiluminescent |

| Visual Output | Intense purple color | Blue-green light emission |

| Viewing Conditions | Visible under normal lighting | Requires darkness |

| Reported Sensitivity | Up to 1:10,000 dilution of blood[3][4] | Up to 1:1,000,000 dilution of blood[3] |

| Specificity | Presumptive for blood; can react with other oxidizing agents. | Presumptive for blood; known to react with bleach, copper, and some plant peroxidases.[3] |

| Application | Enhancing visible or faint bloodstains, especially on porous surfaces.[5] | Detecting latent or cleaned-up bloodstains over large areas. |

| Stability of Working Solution | Stable for up to 3 months when refrigerated and stored in a dark container.[3] | Prepared fresh; shelf life of several hours.[3] |

| Effect on DNA | The fixative in some formulations may impact subsequent DNA analysis.[3] | Generally considered non-destructive to DNA.[3] |

Experimental Protocol: Latent Blood Detection

This protocol details the preparation of an LCV reagent and its application for the enhancement of bloodstains.

Materials:

-

5-Sulfosalicylic acid

-

3% Hydrogen peroxide

-

Sodium acetate

-

Leucocrystal Violet (4,4'-Bis(dimethylamino)benzhydrol) powder

-

Distilled water

-

Amber glass bottle (500 mL)

-

Magnetic stirrer and stir bar

-

Fine-mist spray bottle

-

Personal protective equipment (gloves, lab coat, eye protection)

Reagent Preparation (Working Solution):

-

In a 500 mL amber glass bottle, combine 10 grams of 5-sulfosalicylic acid with 500 mL of 3% hydrogen peroxide.[[“]][6]

-

Place the bottle on a magnetic stirrer and add a stir bar.

-

While stirring, add and dissolve 4.4 grams of sodium acetate.[[“]][6]

-

Continue stirring and add 1.1 grams of Leucocrystal Violet powder.[[“]][6]

-

Stir until all components are completely dissolved. The solution should be colorless to pale blue.

-

Store the working solution in the sealed amber glass bottle and refrigerate. The solution is stable for several months.[[“]]

Experimental Procedure:

-

Control Preparation:

-

Positive Control: Apply a small, known amount of blood to a surface similar to the one being tested.

-

Negative Control: Use an area of the same surface where no blood is present.

-

-

Application of LCV Reagent: Using the fine-mist spray bottle, apply the LCV working solution to the area of interest. For smaller items, immersion in the solution is also an option.

-

Observation of Results: A positive reaction is indicated by the rapid appearance of a bluish-purple or violet color, typically within 30 seconds.[[“]]

-

Documentation: Document the results by photographing the developed stains. Include a ruler in the photograph for scale.

Visualization: Experimental Workflow for Blood Detection

Caption: Workflow for latent blood detection using LCV.

Application 2: Detection of Reactive Oxygen Species (ROS)

Principle of Detection

LCV can be used for the quantitative analysis of hydrogen peroxide (H₂O₂), a key reactive oxygen species. The method relies on the horseradish peroxidase (HRP)-catalyzed oxidation of LCV by H₂O₂. The resulting product, Crystal Violet cation (CV⁺), has a strong absorbance at approximately 590 nm, which can be measured spectrophotometrically.[7] The intensity of the color is proportional to the concentration of H₂O₂ in the sample.

Experimental Protocol: Quantitative H₂O₂ Assay

This protocol is adapted for the quantification of H₂O₂ in aqueous solutions.

Materials:

-

Leuco Crystal Violet (LCV)

-

Horseradish Peroxidase (HRP) Type II

-

Hydrogen Peroxide (H₂O₂) standard solution

-

Acetate buffer (pH 4.2)

-

Spectrophotometer and cuvettes

-

Micropipettes

Reagent Preparation:

-

LCV Stock Solution: Prepare a stock solution of LCV in a suitable organic solvent (e.g., ethanol) and store it protected from light.

-